Sodium 6-methylheptyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-methylheptyl sulfate is an organosulfate compound with the molecular formula C8H17NaO4S. It is a surfactant, meaning it has the ability to reduce the surface tension of liquids, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methylheptyl sulfate typically involves the sulfation of 6-methylheptanol. This process can be achieved using sulfating agents such as sulfur trioxide or chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain consistent reaction conditions. The sulfation process is followed by neutralization with sodium hydroxide to produce the final sodium salt .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-methylheptyl sulfate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 6-methylheptanol and sulfuric acid.
Oxidation: It can be oxidized to form sulfonic acids under strong oxidative conditions.
Substitution: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: 6-methylheptanol and sulfuric acid.
Oxidation: Corresponding sulfonic acids.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Sodium 6-methylheptyl sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to disrupt cell membranes and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and wetting agents
Mechanism of Action
The primary mechanism of action of sodium 6-methylheptyl sulfate is its ability to reduce surface tension. This property allows it to interact with lipid membranes, leading to their disruption. In biological systems, it can solubilize membrane proteins and lipids, facilitating their extraction and analysis .
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with a longer alkyl chain.
Sodium tetradecyl sulfate: Similar in structure but with a different alkyl chain length.
Sodium lauryl sulfate: Commonly used in household products and personal care items.
Uniqueness: Sodium 6-methylheptyl sulfate is unique due to its specific alkyl chain length and branching, which can impart different solubility and surfactant properties compared to other similar compounds. This makes it particularly useful in applications where specific surfactant characteristics are required .
Properties
CAS No. |
71880-77-8 |
---|---|
Molecular Formula |
C8H17NaO4S |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
sodium;6-methylheptyl sulfate |
InChI |
InChI=1S/C8H18O4S.Na/c1-8(2)6-4-3-5-7-12-13(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
WOSBDFMUPUONBL-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.